Product packaging for Ethylenebis(oxyethylene) dihexanoate(Cat. No.:CAS No. 25176-75-4)

Ethylenebis(oxyethylene) dihexanoate

Cat. No.: B1596119
CAS No.: 25176-75-4
M. Wt: 346.5 g/mol
InChI Key: WPMUZECMAFLDQO-UHFFFAOYSA-N
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Description

Significance of Polyether-Diester Compounds in Contemporary Chemical Science

Polyether-diester compounds are a versatile class of molecules that garner significant interest in modern chemical science due to their tunable properties and wide range of applications. These compounds characteristically feature both ether and ester functional groups, which impart a unique combination of flexibility, polarity, and reactivity.

The presence of polyether chains can influence properties like solubility, viscosity, and thermal stability. researchgate.net For instance, the inclusion of polyethylene (B3416737) glycol (PEG) chains in polyester (B1180765) structures can lower the glass transition temperature and enhance biodegradability, making them suitable for biomedical applications such as shape-memory polyurethanes. mdpi.com The ether linkages provide rotational freedom, leading to flexible materials, while the ester groups are susceptible to hydrolysis, which can be advantageous for creating degradable polymers. nih.gov

A significant application of polyether-diesters is as plasticizers for polymers like polyvinyl chloride (PVC). researchgate.netmolecularcloud.org They are valued for their low volatility and excellent thermal stability. google.com The growing demand for bio-based and phthalate-free plasticizers has spurred research into new ester-based compounds derived from renewable resources. mdpi.com Diesters, in particular, are being investigated as sustainable phase change materials for thermal energy storage due to their favorable melting points and enthalpies of fusion. nih.gov The ability to synthesize a vast array of diesters from various dicarboxylic acids and alcohols allows for the fine-tuning of their physical and chemical properties to meet specific application requirements. nih.gov

Historical Development of Research on Ethylene (B1197577) Glycol Derivatives

The study of ethylene glycol and its derivatives has a rich history, dating back to the mid-19th century. Ethylene glycol itself was first synthesized in 1859 by Charles-Adolphe Wurtz. ugr.es Its first significant industrial application emerged during World War I as a substitute for glycerol (B35011) in the production of explosives. ugr.es

The commercial production of ethylene glycol derivatives on a large scale began with the development of the "Cellosolve" solvents by Carbide & Carbon Chemicals Corporation in the 1920s. wikipedia.org "Ethyl Cellosolve" (ethylene glycol monoethyl ether) was introduced as a cost-effective solvent alternative, followed by "Butyl Cellosolve" and "Methyl Cellosolve". wikipedia.org These early glycol ethers found widespread use as solvents for gums, resins, and cellulose (B213188) esters. wikipedia.org

A pivotal moment in the history of ethylene glycol derivatives, albeit a tragic one, was the "Elixir Sulfanilamide" disaster of 1937, where diethylene glycol was used as a solvent for a sulfa drug, leading to numerous fatalities. okstate.edu This event was a major catalyst for the passage of the 1938 Food, Drug, and Cosmetic Act in the United States, which mandated pre-market safety testing for new drugs. okstate.edu

In the latter half of the 20th century, research and production shifted towards the synthesis of high-performance polymers, most notably polyethylene terephthalate (B1205515) (PET), which is produced from ethylene glycol and terephthalic acid. The primary industrial method for producing ethylene glycol is through the hydrolysis of ethylene oxide. ugr.esresearchgate.net Ongoing research focuses on improving the efficiency and sustainability of this process, as well as exploring alternative synthesis routes from non-petroleum feedstocks. rsc.org The diverse applications of ethylene glycol derivatives continue to expand, encompassing everything from antifreeze and coolants to their use in the pharmaceutical, cosmetics, and textile industries. researchgate.netglycol-ethers.eunih.gov

Current Research Landscape and Gaps for Ethylenebis(oxyethylene) Dihexanoate

Despite the extensive body of research on the broader categories of polyether-diesters and ethylene glycol derivatives, a review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and application.

The primary available information for this compound comes from chemical databases, which provide basic identifiers and computed properties.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C18H34O6 nih.gov
Molecular Weight 346.464 g/mol sielc.com
IUPAC Name 2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl hexanoate (B1226103) nih.gov
CAS Number 25176-75-4 sielc.com
Boiling Point (at 760 mmHg) 417.5ºC
Density 1.003 g/cm³

| LogP | 3.65 | sielc.com |

This table is populated with computed data from chemical databases and may not reflect experimentally determined values.

The only piece of specific experimental research found is a method for its analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This method suggests that the compound can be separated and quantified, which is a prerequisite for any detailed study. The method is described as scalable and suitable for isolating impurities and for pharmacokinetic studies, hinting at potential but unexplored applications. sielc.com

The lack of published experimental data on its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and measured physical properties represents a clear gap in the chemical literature. This indicates that this compound is a largely uncharacterized molecule with untapped potential.

Research Objectives and Scope for this compound Investigations

Given the significant gaps in the existing knowledge base for this compound, a clear set of research objectives can be formulated to systematically investigate this compound. The overarching goal would be to synthesize, characterize, and evaluate the potential applications of this molecule.

Proposed Research Objectives:

Development and Optimization of a Synthetic Route:

Investigate various esterification methods to produce this compound from readily available starting materials, such as triethylene glycol and hexanoic acid or its derivatives.

Optimize reaction conditions (catalyst, temperature, time) to achieve high yield and purity.

Comprehensive Physicochemical Characterization:

Perform detailed spectroscopic analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm the molecular structure.

Experimentally determine key physical properties such as melting point, boiling point, density, and viscosity.

Evaluate its solubility in a range of common solvents.

Evaluation of Potential Applications:

Assess its efficacy as a primary or secondary plasticizer for polymers like PVC, comparing its performance to commercially available plasticizers. Key performance indicators would include flexibility, thermal stability, and migration resistance.

Investigate its potential as a coalescing agent in water-based paint and coating formulations.

Explore its properties as a high-boiling point solvent for specialized chemical reactions.

Given its structure, evaluate its potential as a phase change material for thermal energy storage applications.

The scope of these investigations would provide a foundational understanding of this compound, moving it from a mere entry in a chemical database to a well-characterized compound with defined properties and potential utility in various industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O6 B1596119 Ethylenebis(oxyethylene) dihexanoate CAS No. 25176-75-4

Properties

IUPAC Name

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-3-5-7-9-17(19)23-15-13-21-11-12-22-14-16-24-18(20)10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMUZECMAFLDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCOCCOCCOC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179844
Record name Ethylenebis(oxyethylene) dihexanoate
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25176-75-4
Record name 1,1′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dihexanoate
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Record name Ethylenebis(oxyethylene) dihexanoate
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Record name Ethylenebis(oxyethylene) dihexanoate
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Record name Ethylenebis(oxyethylene) dihexanoate
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Advanced Synthetic Methodologies for Ethylenebis Oxyethylene Dihexanoate

Esterification Pathways and Optimization

The synthesis of Ethylenebis(oxyethylene) dihexanoate fundamentally relies on the formation of ester linkages between triethylene glycol and hexanoic acid or its derivatives. The two primary pathways to achieve this are direct esterification and transesterification, each with distinct process characteristics and optimization strategies.

Direct Esterification Techniques

Direct esterification involves the reaction of triethylene glycol with hexanoic acid, typically in the presence of an acid catalyst to facilitate the removal of water and drive the reaction towards the formation of the diester. The optimization of this process focuses on catalyst selection, temperature, and reactant molar ratios to maximize the yield and purity of the final product.

Research into the direct esterification of glycols with carboxylic acids has explored various catalytic systems to improve efficiency. For instance, a study on the esterification of palm fatty acids distillate with polyhydric alcohols utilized a D-optimal design for process optimization, achieving high yields of polyesters. While not directly on this compound, this approach highlights the methodologies applicable to its synthesis. The optimization focused on parameters like temperature, catalyst loading, and reaction time to achieve a high conversion rate. In a similar vein, the direct esterification of carboxylic acids with alcohols has been effectively catalyzed by iron(III) acetylacetonate, showcasing an alternative to traditional acid catalysts. researchgate.net

A notable development in this area is the use of solid acid catalysts, which offer advantages in terms of separation and reusability. For example, the synthesis of triethylene glycol di-2-ethylhexoate, a closely related compound, has been achieved using a sulfated zirconia catalyst in a reactive distillation column. This process allows for the continuous removal of water, thereby enhancing the reaction rate and achieving a high yield of the desired product.

The table below summarizes typical conditions and findings from studies on direct esterification of glycols with carboxylic acids, which are indicative of the parameters relevant to this compound synthesis.

CatalystReactantsTemperature (°C)Reaction Time (h)Key Findings
Sulfated ZirconiaTriethylene glycol, 2-Ethylhexanoic acid190-220-Yield of 98.15% achieved in a reactive distillation column.
Iron(III) AcetylacetonateVarious carboxylic acids and alcohols80-1208-24Efficient catalysis for a range of substrates.
Triphenylphosphine-sulfur trioxideFatty acids, Fatty alcohols1102Excellent conversion rates in a solventless medium. researchgate.net

Transesterification Processes

Transesterification offers an alternative route to this compound, involving the reaction of triethylene glycol with an ester of hexanoic acid, such as methyl hexanoate (B1226103). This process is also an equilibrium reaction and is driven to completion by removing the alcohol byproduct, typically methanol.

A patented process describes the synthesis of a similar compound, triethylene glycol bis(2-ethylhexanoate), via transesterification of methyl-2-ethylhexanoate with triethylene glycol. researchgate.net This method highlights the use of various catalysts and reaction conditions to achieve high yields. The reaction proceeds in two steps: the formation of the monoester followed by the formation of the diester. researchgate.net

The choice of catalyst is crucial for the efficiency of the transesterification process. Both homogeneous and heterogeneous catalysts have been investigated. The process often involves heating the mixture of triethylene glycol and the hexanoate ester in the presence of a catalyst, followed by the separation of the alcohol byproduct.

The following table outlines the reaction conditions and outcomes from a study on the transesterification for the synthesis of triethylene glycol di-2-ethylhexanoate, providing a model for the synthesis of this compound.

CatalystReactant Ratio (Ester:Glycol)Temperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic acid10:1138696.3
K₂CO₃3:11603.598.9
Cs₂CO₃---Effective catalyst
Ti(OiPr)₄---Effective catalyst

Catalytic Approaches in this compound Synthesis

Homogeneous Catalysis Systems

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to excellent contact with the reactants. For the synthesis of this compound and related esters, common homogeneous catalysts include Brønsted acids and organometallic compounds.

Brønsted Acids : Acids like p-toluenesulfonic acid (PTSA) and methanesulfonic acid are effective for both direct esterification and transesterification. For instance, in the transesterification of methyl-2-ethylhexanoate with triethylene glycol, PTSA (5 mol%) at 138°C for 6 hours resulted in a 96.3% yield of the diester. researchgate.net Similarly, a study on the esterification of triethylene glycol with methacrylic acid showed that methanesulfonic acid offered better selectivity and higher yields compared to sulfuric acid. researchgate.net

Organometallic Compounds : Titanium alkoxides, such as titanium isopropoxide (Ti(OiPr)₄), are also efficient homogeneous catalysts. They are particularly effective in transesterification reactions, as demonstrated in the synthesis of triethylene glycol di-2-ethylhexanoate. researchgate.net

Alkali Metal Carbonates : Anhydrous potassium carbonate (K₂CO₃) has been shown to be a highly efficient and selective catalyst for the transesterification of methyl-2-ethylhexanoate with triethylene glycol, achieving a 98.9% yield under relatively mild conditions (160°C, 3.5 hours). researchgate.net Cesium carbonate (Cs₂CO₃) is also an effective catalyst for this transformation. researchgate.net An advantage of these carbonate salts is their ease of removal by washing with water. researchgate.net

Heterogeneous Catalysis Systems

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and often improved thermal stability.

Sulfated Zirconia : A study detailed the use of sulfated zirconia (SO₄²⁻/ZrO₂) as a solid superacid catalyst for the production of triethylene glycol di-2-ethylhexoate via reactive distillation. nih.gov This heterogeneous catalyst facilitated the esterification of triethylene glycol and 2-ethylhexanoic acid at temperatures between 190.15 K and 220.15 K, leading to a product yield of 98.15%. nih.gov

Ion-Exchange Resins : Acidic ion-exchange resins, such as Amberlyst, have been investigated for the synthesis of esters like hexyl hexanoate. mdpi.com These catalysts are effective for esterification reactions and can be optimized for catalyst loading and temperature to achieve high conversion rates. mdpi.com

The use of heterogeneous catalysts aligns with the principles of green chemistry by simplifying downstream processing and reducing waste.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative for ester synthesis. Lipases are the most commonly used enzymes for esterification and transesterification due to their ability to function in non-aqueous environments and their high substrate specificity.

While specific studies on the biocatalytic synthesis of this compound are limited, research on related compounds provides strong evidence for its feasibility. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a workhorse in this field. nih.govmdpi.com

Lipase-Catalyzed Esterification : The enzymatic esterification of glycols with fatty acids has been demonstrated. For example, Candida rugosa lipase was used to catalyze the esterification of ethylene (B1197577) glycol with castor oil fatty acids. scitepress.org The reaction conditions, such as molar ratio of reactants, enzyme concentration, and temperature, were optimized to achieve the desired product. scitepress.org

Lipase-Catalyzed Transesterification : Enzymes can also effectively catalyze transesterification reactions. The synthesis of various glycolipids has been achieved through lipase-catalyzed transesterification, highlighting the potential for producing this compound from triethylene glycol and a hexanoate ester. nih.gov

The table below presents findings from studies on biocatalytic ester synthesis, illustrating the typical conditions and outcomes.

EnzymeReaction TypeSubstratesTemperature (°C)Key Findings
Candida antarctica Lipase B (CALB)TransesterificationTetraethylene glycol, Methyl 3-mercaptopropionate50Step-wise reaction yielding monothiol and dithiol products. d-nb.info
Candida rugosa LipaseEsterificationEthylene glycol, Castor oil fatty acid37Successful enzymatic synthesis of glycol esters. scitepress.org
Porcine Pancreas LipaseEsterificationGlycerol (B35011), Fish oil fatty acids30Optimized conditions yielded 68% monoacylglycerols. researchgate.net
Novozym 435 (Candida antarctica Lipase B)TransesterificationLactulose (B1674317), Vinyl laurate30-60Regioselective synthesis of lactulose monoesters. mdpi.com

The use of biocatalysts offers several advantages, including mild reaction conditions (lower temperature and pressure), high selectivity which reduces the formation of byproducts, and enhanced sustainability. nih.gov

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles to the synthesis of this compound targets the reduction or elimination of hazardous substances, the use of renewable resources, and the improvement of energy efficiency. While specific research on applying all green chemistry principles directly to this compound is emerging, the synthesis of analogous esters provides a clear framework for its potential green production. The core reaction for producing this compound involves the esterification of triethylene glycol with hexanoic acid. Green approaches focus on optimizing this fundamental transformation.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For ester synthesis, solvent-free systems represent a significant advancement. While literature specifically detailing a solvent-free synthesis for this compound is limited, extensive research on analogous glycol esters demonstrates the viability of this approach, particularly through enzymatic catalysis.

Enzymatic esterification, often utilizing lipases, can be performed in solvent-free systems where one of the liquid reactants acts as the organic medium. nih.gov This method avoids the need for solvent separation and recycling, reduces reactor volume, and can lead to higher reactant concentrations, thereby increasing reaction rates. Studies on the lipase-catalyzed synthesis of flavor esters and sugar esters have successfully demonstrated high conversion rates under solvent-free conditions. researchgate.netresearchgate.net For example, the enzymatic production of ethylene glycol oleate (B1233923) using NS 88011 lipase in a solvent-free system achieved a conversion rate above 99%. nih.gov These processes are typically conducted at mild temperatures, further contributing to their green profile. researchgate.net The mechanism in such systems often involves a two-step reaction of hydrolysis followed by esterification. nih.gov

Table 1: Research Findings on Solvent-Free Enzymatic Esterification for Analogous Esters
Ester ProductEnzyme/CatalystReaction ConditionsConversion/YieldReference
Ethylene Glycol OleateNS 88011 LipaseOptimized temperature and molar ratio>99% nih.gov
Nonyl CaprylateImmobilized Lipase (Novozym 435)40°C, 5 hours, 200 rpm>90% researchgate.net
Ethyl ValerateImmobilized Lipase (Novozym 435)40°C, 45 minutes, 200 rpm>80% researchgate.net
Fructose OleateCandida antarctica B Lipase65°C, high-pressure homogenization96% ester content researchgate.net

A cornerstone of sustainable chemistry is the shift from petrochemical-based feedstocks to renewable, bio-based alternatives. This compound is derived from two primary precursors: triethylene glycol and hexanoic acid. Both can potentially be sourced from renewable biomass.

Triethylene Glycol (TEG) : TEG is typically produced as a co-product during the synthesis of ethylene glycol from ethylene oxide. A green pathway to TEG involves producing ethylene from renewable sources. Bio-ethanol, derived from the fermentation of sugars from crops like corn or sugarcane, can be dehydrated to produce "green" ethylene, which can then be used in the existing oxidation and hydration processes to yield TEG. nih.gov

Hexanoic Acid (Caproic Acid) : Hexanoic acid can be produced from biomass through several routes. It is a naturally occurring fatty acid found in various plant oils and animal fats, which can be liberated through hydrolysis. researchgate.net Furthermore, advancements in biotechnology allow for the production of hexanoic acid through the microbial fermentation of biomass-derived sugars and other organic materials.

The integration of these bio-based feedstocks into the production chain for this compound would significantly reduce its carbon footprint and reliance on fossil fuels. acs.org

Energy efficiency is critical for reducing both the cost and environmental impact of chemical manufacturing. For the synthesis of this compound, energy efficiency can be achieved by using highly active catalysts that allow for lower reaction temperatures and by integrating reaction and separation steps.

Reactive distillation is a prime example of an energy-efficient process intensification technique. In this method, the esterification reaction and the separation of the water byproduct occur simultaneously in the same unit. By continuously removing water, the reaction equilibrium is shifted towards the product, leading to higher conversion rates at potentially lower temperatures and reduced reaction times. A study on the synthesis of Triethylene Glycol di-2-ethylhexoate, a structurally similar compound, using a sulfated zirconia catalyst in a reactive distillation column demonstrated a product yield of over 98%. researchgate.net This approach eliminates the need for a separate, energy-intensive distillation step.

Similarly, enzymatic catalysis, as mentioned in the solvent-free context, is inherently energy-efficient due to the high activity of enzymes under mild temperature and pressure conditions, compared to traditional chemical catalysts which often require high heat. nih.govresearchgate.net

Novel Synthetic Strategies and Process Intensification

Process intensification involves developing novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. For this compound synthesis, this includes exploring alternative energy sources like microwaves and adopting continuous manufacturing processes such as flow chemistry.

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. anton-paar.com Microwave energy directly heats the reaction mixture through interaction with polar molecules, leading to rapid and uniform heating that can accelerate reaction rates significantly. anton-paar.com

While specific studies on the microwave-assisted synthesis of this compound are not widely published, research on similar esterification reactions highlights its immense potential. For instance, the microwave-assisted enzymatic production of polyethylene (B3416737) glycol stearate (B1226849) was accelerated from 360 minutes under conventional heating to just 70 minutes. acs.orgnih.gov In another example, the synthesis of ricinoleic acid glycol ether esters using microwave radiation was achieved with shorter reaction times and higher yields compared to traditional reflux systems. tandfonline.com The esterification step in the synthesis of poly(ethylene terephthalate) (PET) from ethylene glycol was completed in 45 minutes using microwave heating, a fraction of the 240-300 minutes required conventionally. iaea.org These examples strongly suggest that microwave-assisted esterification could be an effective and energy-efficient method for producing this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Esters
ReactionConventional Method (Time)Microwave-Assisted Method (Time)Key AdvantageReference
Polyethylene Glycol Stearate Synthesis360 min70 min80% reduction in reaction time acs.orgnih.gov
PET Esterification240-300 min45 minSignificant time reduction, no water removal needed during reaction iaea.org
Ricinoleic Acid Glycol Ether EstersSeveral hours (reflux)Shorter reaction timeHigher yield, fewer side effects tandfonline.com

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability. scielo.brrsc.org

The application of flow chemistry to the synthesis of this compound could provide significant benefits. The high surface-area-to-volume ratio of microreactors allows for excellent temperature control, which is crucial for managing the exothermicity of esterification reactions and minimizing side reactions. The ability to operate at high temperatures and pressures safely can dramatically accelerate reaction rates. scielo.br

Though direct flow synthesis of this compound is not documented in detail, the utility of flow chemistry for producing various esters is well-established. Continuous flow reactors have been used for the safe in-situ generation and use of hazardous intermediates in ester synthesis, and for the selective reduction of esters to other functional groups. researchgate.netorganic-chemistry.org Multi-step syntheses of complex pharmaceutical ingredients have been successfully telescoped into a single, continuous flow process, demonstrating the potential for streamlining the production of specialty chemicals. acs.org Adopting a flow chemistry approach could lead to a more efficient, consistent, and safer manufacturing process for this compound.

Mechanistic and Kinetic Investigations of Ethylenebis Oxyethylene Dihexanoate Reactions

Reaction Kinetics and Rate Determining Steps in Ester Formation

The reaction mechanism can be broken down into several key steps:

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of hexanoic acid by an acid catalyst, typically a strong mineral acid like sulfuric acid or an organic acid such as p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Nucleophilic Attack: The hydroxyl group of diethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.netresearchgate.net

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the original carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O). researchgate.net

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. researchgate.net

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.

This process is then repeated with the second hydroxyl group of the monoester to form the final diester product, Ethylenebis(oxyethylene) dihexanoate.

For the esterification of benzoic acid with diethylene glycol, the rate of reaction to form the monoester was found to be more than 100 times higher than the reaction to form the diester, indicating that the formation of the monoester is significantly faster. researchgate.net

Transition State Analysis in this compound Synthesis

The transition state in the rate-determining step of this compound synthesis involves the formation of the tetrahedral intermediate. Computational studies on similar esterification reactions, such as the reaction between succinic acid and ethylene (B1197577) glycol, have been performed using density functional theory (DFT) to investigate the geometries of reactants, transition states, and intermediates. researchgate.net These studies help in understanding the energy profile of the reaction and the structure of the transition state.

In a study of the esterification of hexanoic acid with various N,N-dialkylamino alcohols, a seven-membered transition state was postulated for the reactions of 2-amino alcohols, which was suggested to activate the carboxylic acid through hydrogen bonding. researchgate.net While not a direct analogue, this highlights the importance of intermolecular interactions in the transition state that can influence reaction rates. The structure of the transition state is crucial in determining the activation energy of the reaction.

Influence of Reaction Parameters on Mechanistic Pathways

Temperature has a significant impact on the rate of esterification. An increase in temperature generally leads to an increase in the reaction rate, as it provides the molecules with the necessary activation energy to overcome the energy barrier of the reaction. For the formation of diethylene glycol as a side product in polyethylene (B3416737) terephthalate (B1205515) (PET) synthesis, an apparent activation energy of 8.2 kcal/mol has been reported. researchgate.net In a study on the esterification of neopentyl glycol with 2-ethylhexanoic acid, a reaction similar to the formation of this compound, the activation energy over a Dowex 50WX2 catalyst was found to be 68.7 kJ/mol. acs.org

Reaction SystemCatalystActivation Energy (Ea)
Neopentyl glycol + 2-Ethylhexanoic acidDowex 50WX268.7 kJ/mol
Formation of Diethylene Glycol (side reaction in PET synthesis)-8.2 kcal/mol
Oleic acid + MethanolTosylic acid functionalized biochar81.77 kJ/mol nih.gov

This table presents activation energies for reactions analogous to the synthesis of this compound, providing an insight into the expected energy requirements.

Pressure can also influence the reaction equilibrium, particularly if there is a change in the number of moles of gas. In esterification reactions where water is produced, applying a vacuum or using an azeotropic distillation to remove water can shift the equilibrium towards the product side, thereby increasing the yield of the ester. researchgate.net

The choice of catalyst is critical in the synthesis of this compound. Strong acids like sulfuric acid and p-toluenesulfonic acid are effective homogeneous catalysts. researchgate.net The catalyst interacts with the carboxylic acid by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of the alcohol.

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst 15, Dowex 50WX2), offer advantages in terms of separation and reusability. acs.orgrepositorioinstitucional.mx In the esterification of diethylene glycol monobutyl ether with acetic acid, heteropolyanion-based ionic liquids have shown excellent catalytic activities compared to conventional catalysts. researchgate.net The efficiency of a catalyst is determined by its ability to effectively protonate the substrate and facilitate the reaction steps. For the esterification of benzoic acid with diethylene glycol at 140°C, sulfuric acid was found to be the most active catalyst among those tested. researchgate.net

CatalystReaction SystemObservations
Sulfuric AcidBenzoic acid + Diethylene glycolMost active catalyst in the study. researchgate.net
p-Toluenesulfonic acidBenzoic acid + Diethylene glycolEffective catalyst. researchgate.net
Tetrabutyl titanateBenzoic acid + Diethylene glycolCatalytically active. researchgate.net
Dowex 50WX2Neopentyl glycol + 2-Ethylhexanoic acidEffective heterogeneous catalyst. acs.org
Amberlyst 15Glycol ethers + Acetic acidEffective heterogeneous catalyst. repositorioinstitucional.mx
Heteropolyanion-based Ionic LiquidsDiethylene glycol monobutyl ether + Acetic acidExcellent catalytic activities. researchgate.net

This table summarizes the performance of various catalysts in esterification reactions similar to the synthesis of this compound.

Elucidation of Side Reactions and By-product Formation Mechanisms

A significant side reaction in the synthesis of this compound is the formation of ethers, particularly the self-condensation of diethylene glycol to form triethylene glycol and other higher polyethylene glycols. This reaction is also acid-catalyzed and can compete with the desired esterification reaction.

Another important side reaction is the formation of diethylene glycol itself as a by-product in related industrial processes like the production of polyethylene terephthalate (PET). The mechanism involves the reaction of an ester with an alcohol to form an ether and an acid. The kinetic equation for this reaction has been proposed as: d[DEG]/dt = k[OH][ester] researchgate.net

This indicates that the rate of formation of diethylene glycol is dependent on the concentration of hydroxyl groups and ester groups in the reaction mixture.

In the esterification of benzoic acid with diethylene glycol, even at full conversion of the glycol, some unreacted benzoic acid remained, suggesting the presence of side reactions or equilibrium limitations. researchgate.net The removal of water is crucial to minimize the reverse reaction (hydrolysis of the ester) and other water-mediated side reactions.

In-Depth Scientific Analysis of this compound Not Available in Public Research

A thorough investigation of scientific databases and public domain literature reveals a significant lack of specific research on the chemical compound this compound, particularly concerning its detailed structure-reactivity relationships and theoretical computational studies. Despite its availability and listing in chemical databases, this compound has not been the subject of in-depth academic or industrial research publications that would provide the necessary data to construct a detailed analysis as requested.

The required information for a comprehensive examination of its molecular structure-reactivity correlations, including electronic effects and steric hindrance, is not publicly available. Similarly, searches for computational chemistry and molecular modeling studies, such as quantum chemical calculations of its electronic structure, molecular dynamics simulations of its intermolecular interactions, and predictions of its reaction pathways and energetics, yielded no specific results for this compound.

While general principles of organic chemistry can predict the reactivity of the ester and ether functional groups present in the molecule, and studies on similar oligo(ethylene glycol) derivatives exist in other contexts, a scientifically rigorous article on this compound itself cannot be produced without direct research and data.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested structure and content inclusions at this time.

Structure Reactivity Relationships and Theoretical Studies of Ethylenebis Oxyethylene Dihexanoate

Spectroscopic Analysis for Mechanistic Insight in Reactions of Ethylenebis(oxyethylene) dihexanoate

The elucidation of reaction mechanisms involving this compound, a molecule with multiple reactive sites, necessitates the use of advanced spectroscopic techniques. While basic spectroscopic methods are routinely used for structural confirmation, their application in a dynamic, in-situ context provides a powerful tool for understanding reaction kinetics, identifying transient intermediates, and ultimately, unraveling complex reaction pathways.

In-situ Spectroscopy for Reaction Monitoring

In-situ spectroscopy allows for the real-time analysis of a chemical reaction as it proceeds, without the need for sampling. libretexts.org This is particularly advantageous for studying reactions of this compound, such as hydrolysis or transesterification, where the concentration of reactants, intermediates, and products changes continuously. Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are well-suited for this purpose.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful technique for monitoring reactions involving this compound by tracking changes in the vibrational modes of its functional groups. chemicalbook.com The ester carbonyl (C=O) stretch is a particularly strong and sensitive infrared absorption. For this compound, this peak would be expected around 1735-1750 cm⁻¹. researchgate.netresearchgate.net During a hydrolysis reaction, the disappearance of this ester carbonyl peak and the simultaneous appearance of a carboxylic acid carbonyl peak (around 1700-1730 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹) from the resulting hexanoic acid and diol would provide real-time kinetic data. researchgate.net

A hypothetical in-situ FTIR monitoring of the hydrolysis of this compound could yield data similar to that shown in Table 1. By plotting the absorbance of the characteristic peaks over time, reaction profiles can be generated, allowing for the determination of reaction rates and the identification of potential bottlenecks or induction periods. nih.gov

Table 1: Hypothetical In-situ FTIR Data for the Hydrolysis of this compound

Time (minutes)Absorbance at ~1740 cm⁻¹ (Ester C=O)Absorbance at ~1710 cm⁻¹ (Acid C=O)
01.000.00
100.850.15
200.720.28
300.600.40
600.350.65
1200.100.90

This is a hypothetical data table for illustrative purposes.

In-situ Raman Spectroscopy:

Raman spectroscopy offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. researchgate.net For this compound, the C=O stretch is also a strong Raman-active band. ppor.az In a transesterification reaction, for instance, with a different alcohol, the shift in the position of the C=O band and changes in the fingerprint region (below 1500 cm⁻¹) can be used to track the conversion of the starting ester to the new ester product. ppor.aznist.gov The progress of such a reaction could be monitored by observing the decrease in the characteristic Raman bands of this compound and the corresponding increase in the bands of the new ester and the liberated diol.

Advanced NMR and Mass Spectrometry for Intermediate Identification

While in-situ FTIR and Raman provide valuable kinetic data, the identification of short-lived or low-concentration intermediates often requires the sensitivity and structural resolution of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govchemicalbook.comresearchgate.net

Advanced NMR Spectroscopy:

Modern NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and diffusion-ordered spectroscopy (DOSY), can provide detailed structural information and help identify transient species in a reaction mixture. nih.govmdpi.comrsc.org For a reaction like the acid-catalyzed hydrolysis of this compound, one could potentially detect the formation of a protonated carbonyl intermediate or a tetrahedral intermediate.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Potential Intermediates

ProtonsThis compound (ppm)Protonated Intermediate (Predicted, ppm)
-C(=O)-CH₂-~2.3> 2.3
-O-CH₂-CH₂-O- (ester side)~4.2~4.3
-O-CH₂-CH₂-O- (central)~3.7~3.7
-CH₂- (alkyl chain)~1.3-1.6~1.3-1.6
-CH₃~0.9~0.9

This is a predictive table based on general NMR principles for illustrative purposes.

Mass Spectrometry:

Mass spectrometry is an exceptionally sensitive technique for detecting and identifying reaction intermediates, especially when coupled with a soft ionization technique like Electrospray Ionization (ESI). chemicalbook.comresearchgate.net In the context of this compound reactions, ESI-MS could be used to intercept and characterize charged intermediates.

For instance, in a base-catalyzed hydrolysis, the initial nucleophilic attack of a hydroxide (B78521) ion would form a tetrahedral anionic intermediate. This intermediate could potentially be detected by ESI-MS in negative ion mode. The fragmentation pattern of this intermediate, obtained through tandem mass spectrometry (MS/MS), would provide further structural confirmation. chemicalbook.com While a specific mass spectrum for this compound was not found in the search, the fragmentation of similar polyethylene (B3416737) glycol esters often involves cleavage at the ether linkages and ester groups. The fragmentation of deprotonated polyethylene glycols is dominated by intramolecular Sₙ2 reactions.

In an acid-catalyzed process, an acylium ion intermediate might be formed, which could be detected in positive ion mode ESI-MS. The high sensitivity of MS allows for the detection of species that are present in very low concentrations and have short lifetimes, making it an invaluable tool for mechanistic studies. researchgate.net

Applications of Ethylenebis Oxyethylene Dihexanoate in Advanced Materials Science Research

Role as a Component in Polymer Systems

There is a lack of specific studies detailing the function of Ethylenebis(oxyethylene) dihexanoate within polymer systems.

Plasticizer Functionality in Polymer Blends

Chain Extender or Cross-linking Agent in Polymer Synthesis

The potential for this compound to act as a chain extender or cross-linking agent in polymerization processes has not been explored in the available literature. Generally, cross-linking agents create bridges between polymer chains to form a three-dimensional network. However, specific examples or research detailing the use of this compound for this purpose, including reaction mechanisms or effects on the final polymer network, are absent. Similarly, its application as a chain extender in processes like polyurethane synthesis is not documented. google.com

Integration into Novel Composite Materials

Information regarding the integration of this compound into composite materials is not present in the surveyed literature.

Interfacial Interactions in Hybrid Materials

There are no studies available that characterize the interfacial interactions between this compound and other components in hybrid or composite materials. Understanding these interactions is crucial for predicting the performance of a composite, but the necessary research has not been published.

Modifying Mechanical or Processing Characteristics of Polymeric Matrices

While it can be hypothesized that the addition of this compound could alter the mechanical or processing properties of a polymer matrix, no experimental data or research findings are available to substantiate this. Studies that would provide data on properties like tensile strength, modulus, or melt flow index of polymers containing this compound are not found in the public domain.

Applications in Advanced Functional Materials

The role of this compound as a monomer or a fundamental structural unit in the synthesis of advanced functional materials is not documented. While polymers based on similar oxyethylene units are known, specific research employing the dihexanoate derivative for creating materials with advanced functions is not available. researchgate.net

Environmental Transformation and Degradation Pathways of Ethylenebis Oxyethylene Dihexanoate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For Ethylenebis(oxyethylene) dihexanoate, the primary abiotic degradation mechanisms are expected to be hydrolysis and photolysis.

The ester linkages in this compound are susceptible to hydrolysis, a chemical reaction with water that can lead to the cleavage of these bonds. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions. nih.gov

Based on the structure of this compound, hydrolysis would be expected to yield Diethylene glycol and Hexanoic acid as the primary products. This is analogous to the hydrolysis of other polyethylene (B3416737) glycol (PEG) fatty acid esters, which readily break down into their respective fatty acid and polyethylene glycol components. nih.gov The ether linkages within the diethylene glycol backbone are generally more stable to hydrolysis than the ester linkages. google.com

While specific half-life data for the hydrolysis of this compound are not available, studies on similar ester compounds can provide an indication of its stability. For instance, the half-life of ester bonds can vary significantly depending on the molecular structure and environmental conditions. nih.gov

Table 1: Predicted Hydrolysis Products of this compound

Initial Compound Predicted Hydrolysis Products
This compound Diethylene glycol
Hexanoic acid

Photo-oxidation of DEG can occur through the action of UV light and an oxidant, leading to the generation of highly reactive hydroxyl radicals (•OH). etasr.cometasr.com These radicals can then react with the organic molecule, breaking it down into smaller, less complex compounds. etasr.cometasr.com For this compound, it is plausible that photolysis could contribute to the cleavage of both the ester and ether bonds, although the ether linkages are generally more resistant. researchgate.net The rate and extent of photolytic degradation would depend on factors such as the intensity of sunlight, the presence of photosensitizing substances in the water, and the depth of the water body.

Biotic Transformation Pathways

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental breakdown of many organic chemicals.

The biodegradation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bonds by microorganisms. Many bacteria and fungi produce esterase enzymes that can cleave ester linkages. Following hydrolysis, the resulting Diethylene glycol and Hexanoic acid would be further metabolized.

Studies on analogous compounds support this predicted pathway. For example, diethylene glycol dibenzoate is initially degraded through the hydrolysis of one ester bond, releasing benzoic acid and a monoester. nih.gov Similarly, various bacteria, such as Pseudomonas and Corynebacterium species, have been shown to degrade glycol ethers. nih.gov

Diethylene glycol itself is considered to be readily biodegradable under both aerobic and anaerobic conditions. santos.comresearchgate.net The biodegradation of fatty acids like hexanoic acid is also a well-established microbial process, often proceeding through the β-oxidation pathway. nih.gov

Table 2: General Microbial Degradation Steps for Glycol Ether Esters

Step Process Intermediate/Product
1 Enzymatic hydrolysis of ester bonds Glycol ether and fatty acid
2 Microbial metabolism of the glycol ether Further breakdown products

The biotransformation of this compound would likely produce a series of intermediate metabolites before complete mineralization to carbon dioxide and water. Based on studies of similar compounds, the primary biotransformation products are expected to be:

Diethylene glycol: Formed from the initial hydrolysis of the ester linkages.

Hexanoic acid: Also formed from the initial hydrolysis.

2-Hydroxyethoxyacetic acid (HEAA): A known metabolite from the oxidation of diethylene glycol. wikipedia.orgnih.gov This metabolite is of particular interest as it has been implicated in the toxicity of diethylene glycol. wikipedia.orgnih.gov

Diglycolic acid (DGA): Another potential metabolite of diethylene glycol, also associated with its toxicity. nih.gov

The accumulation of monoester intermediates, such as diethylene glycol monohexanoate, is also a possibility, as has been observed in the degradation of similar diesters where the subsequent degradation of the monoester can be slower. nih.gov

Table 3: Potential Biotransformation Products of this compound

Parent Compound Primary Biotransformation Products Secondary Metabolites

Environmental Fate Modeling and Persistence Assessment (excluding ecotoxicity)

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. rsc.orgresearchgate.net These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentration in different environmental compartments like water, soil, and air.

For this compound, a comprehensive environmental fate model would consider its partitioning behavior, as well as its degradation rates through hydrolysis, photolysis, and biodegradation. Given its expected ready biodegradability based on its structural components, it is likely that the compound would not be highly persistent in the environment. santos.comresearchgate.net

A persistence assessment evaluates how long a chemical remains in the environment. Based on the ready biodegradability of diethylene glycol and fatty acids, this compound is not expected to meet the criteria for being a persistent substance. santos.com However, the persistence of its biotransformation products, such as HEAA, could be a factor in a more comprehensive assessment. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Diethylene glycol
Hexanoic acid
Polyethylene glycol (PEG)
Diethylene glycol dibenzoate
Benzoic acid
2-Hydroxyethoxyacetic acid (HEAA)
Diglycolic acid (DGA)
Diethylene glycol monohexanoate

Advanced Analytical Methodologies for Research Scale Characterization

Hyphenated Chromatography-Spectroscopy Techniques

In the realm of analytical chemistry, hyphenated techniques represent a powerful class of methods derived from the coupling of a separation technique with a spectroscopic detection technique. chromatographytoday.comresearchgate.net This integration, first conceptualized by Thomas Hirschfield in 1980, aims to solve complex analytical problems by leveraging the separation power of chromatography with the identification capabilities of spectroscopy. chromatographytoday.com Chromatographic methods, such as Gas Chromatography (GC) and Liquid Chromatography (LC), excel at separating the components of a complex mixture, while spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide detailed structural and quantitative information about the individual, separated components. numberanalytics.comactascientific.com

The primary advantage of these combined techniques lies in their ability to provide comprehensive, highly specific, and sensitive analysis of multifaceted samples. chromatographytoday.comnumberanalytics.com The process involves the online transfer of separated analytes from the chromatograph to the spectrometer through a specialized interface, allowing for simultaneous separation and identification. researchgate.netajpaonline.com This approach enhances analytical resolution and speed, making it invaluable for the characterization of chemical compounds in various matrices. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajpaonline.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. actascientific.com In a typical GC-MS analysis, the sample is vaporized and separated into its constituent components within the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.netmaplaboratory.net

The identification of unknown compounds, such as Ethylenebis(oxyethylene) dihexanoate, in complex mixtures like extracts from polymeric materials, is a key application. For instance, in the analysis of extractables and leachables, GC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high-resolution and accurate mass data. This allows for confident compound identification through library matching against databases like the NIST library, where matches are confirmed by retention indices and the accurate mass fit of fragment ions. lcms.cz

Below are typical parameters for a GC-Q-TOF system used in the non-targeted analysis of complex extracts.

Table 1: Example GC/Q-TOF Method Parameters for Compound Characterization

Parameter Value
GC System Agilent 8890 GC
MS System Agilent 7250 GC/Q-TOF
Column Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm
Injection Volume 1 µL (Splitless)
Inlet Temp. 65 °C for 0.01 min, ramped at 300 °C/min to 280 °C
Oven Temp. 45 °C for 2 min; ramped at 12 °C/min to 325 °C, hold for 11 min
Carrier Gas Helium at 1 mL/min constant flow
Transfer Line Temp. 325 °C
Source Temp. 200 °C
Electron Energy 70 eV
Mass Range 50 to 1000 m/z

Data derived from a study on the analysis of extractables and leachables. lcms.cz

For compounds that are non-volatile, thermally labile, or have a high molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. actascientific.com It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.net This makes it highly suitable for the analysis of a wide range of compounds, including those like this compound. sielc.com

In LC-MS, the sample is first separated by the LC system. The eluent from the LC column is then introduced into the MS detector via an interface, most commonly an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically generates protonated or deprotonated molecular ions. psu.edu This allows for the determination of the molecular weight of the analytes. chromatographytoday.com For enhanced structural elucidation, tandem mass spectrometry (LC-MS-MS) can be employed, which provides fragmentation data for more definitive identification. nih.gov

The analysis of this compound can be performed using a reverse-phase HPLC method. For compatibility with mass spectrometry, the mobile phase composition is critical; for example, phosphoric acid, which is not volatile, should be replaced with a volatile alternative like formic acid to ensure proper ionization and prevent contamination of the MS system. sielc.com

The following table details typical parameters for an LC-Q-TOF system used for the characterization of compounds in complex mixtures.

Table 2: Example LC/Q-TOF Method Parameters for Compound Characterization

Parameter Value
LC System Agilent 1290 Infinity II
MS System Agilent Revident LC/Q-TOF
Column Agilent PS AQ-C18 2.1 x 100 mm
Column Temp. 40 °C
Injection Volume 1 µL
Mobile Phase A: Water w/ 2.5mM Ammonium Formate & 0.05% Formic AcidB: Methanol w/ 2.5mM Ammonium Formate & 0.05% Formic Acid
MS Source Dual AJS ESI (Positive Polarity)
Mass Range 40-1700 m/z
Drying Gas 11 L/min at 250 °C
Nebulizer Pressure 35 psi

Data derived from a study on the analysis of extractables and leachables. lcms.cz

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Formic Acid
Phosphoric Acid
Ammonium Formate
Methanol

Future Research Directions and Emerging Opportunities

Development of Novel Derivatizations for Enhanced Research Applications

The inherent structure of Ethylenebis(oxyethylene) dihexanoate, with its two ester linkages and flexible ethylene (B1197577) glycol-based core, offers a versatile platform for chemical modification. The synthesis of novel derivatives can unlock new functionalities and tailor the molecule for specific, high-value research applications.

Future research could focus on several key areas of derivatization:

Functionalization of the Alkyl Chains: The hexanoate (B1226103) chains could be modified to introduce a variety of functional groups. For instance, the terminal methyl groups could be targeted for halogenation or oxidation to introduce reactive handles for further chemical transformations.

Modification of the Ethylene Glycol Backbone: The ether linkages within the oligo(ethylene glycol) unit, while generally stable, could potentially be cleaved and re-functionalized under specific catalytic conditions to create shorter or longer chain analogues with altered physical properties such as solubility and viscosity.

Introduction of Polymerizable Groups: The incorporation of polymerizable moieties, such as vinyl or acrylate (B77674) groups, at the termini of the hexanoate chains or along the ethylene glycol backbone would enable the use of this compound as a monomer or cross-linker in the synthesis of novel polymers. This could lead to the development of new hydrogels, elastomers, or resins with tailored mechanical and thermal properties. Research into the synthesis of oligo(ethylene glycol) derivatives has demonstrated the feasibility of introducing such functionalities. nih.govresearchgate.netmdpi.comrsc.org

Synthesis of Asymmetrical Derivatives: While the parent molecule is symmetrical, synthetic strategies could be developed to produce asymmetrical derivatives with different functionalities at each end. This could be achieved through a stepwise esterification process, opening the door to applications in areas like self-assembling materials and targeted drug delivery.

A key challenge in the development of these novel derivatives will be the selective modification of specific sites within the molecule. This will necessitate the development of sophisticated synthetic methodologies and purification techniques.

Table 1: Potential Novel Derivatives of this compound and Their Research Applications

Derivative Class Example Modification Potential Research Application
Functionalized Alkyl Chains Introduction of terminal azide (B81097) or alkyne groupsClick chemistry reactions for bioconjugation or materials science nih.gov
Modified Backbone Cleavage and extension with longer PEG chainsTuning of hydrophilicity for use in drug delivery systems nih.gov
Polymerizable Derivatives Addition of terminal methacrylate (B99206) groupsMonomer for the synthesis of biodegradable polymers and hydrogels researchgate.net
Asymmetrical Derivatives One hexanoate chain and one different functional groupBuilding blocks for supramolecular chemistry and advanced materials

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound

The synthesis and derivatization of complex organic molecules like this compound can be time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and optimize chemical research.

Future research in this area could focus on:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a target derivative of this compound and propose a series of viable synthetic pathways from simpler, commercially available starting materials. atomfair.comchemcopilot.comgrace.comnih.govmicrosoft.com This can significantly reduce the time spent on literature searches and experimental trial-and-error.

Reaction Condition Optimization: ML models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature, reaction time) for the synthesis of this compound and its derivatives. aimspress.comresearchgate.net This can lead to higher yields, reduced side products, and more sustainable chemical processes. For esterification reactions, which are central to the synthesis of the target molecule, ML algorithms can be particularly effective.

Property Prediction: AI models can be developed to predict the physical and chemical properties of novel this compound derivatives before they are even synthesized. This can help researchers to prioritize the synthesis of molecules with the most promising characteristics for a given application.

The development of robust AI and ML models for this compound will require the generation of large, high-quality datasets of reaction outcomes and molecular properties. This will necessitate a collaborative effort between computational and experimental chemists.

Exploration of this compound in Sustainable Chemical Technologies

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical products and processes. nih.govmdpi.com this compound, with its potential for biodegradability, presents several opportunities in this domain.

Future research directions include:

Biodegradable Plasticizers: There is a growing demand for environmentally friendly plasticizers to replace phthalates and other controversial additives in polymers. The flexible and non-volatile nature of this compound makes it a promising candidate for use as a plasticizer in biodegradable polymers such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). nih.gov Research is needed to evaluate its compatibility with these polymers and its effect on their mechanical properties and degradation profiles. The use of ethylene glycol as a plasticizer in bioplastics has been shown to improve their mechanical properties. smujo.id

Green Solvents: The search for safer and more sustainable solvents is a key area of green chemistry. While the solvent properties of this compound have not been extensively studied, its low volatility and ester functionalities suggest that it could have potential as a green solvent for certain applications, such as in formulations for coatings or inks.

Renewable Feedstock Sourcing: A full life-cycle assessment of this compound would involve exploring the potential for its synthesis from renewable feedstocks. Hexanoic acid can be produced through the fermentation of biomass, and ethylene glycol can also be derived from bio-based sources. Research into the catalytic esterification of these renewable building blocks would enhance the sustainability profile of the compound. The oxidative esterification of ethylene glycol is an area of active research. rsc.org

Interdisciplinary Research Avenues for this compound in Advanced Materials and Environmental Science

The unique combination of a flexible oligo(ethylene glycol) core and lipophilic hexanoate chains makes this compound an interesting candidate for interdisciplinary research at the interface of chemistry, materials science, and environmental science.

Emerging opportunities include:

Advanced Materials: Oligo(ethylene glycol) derivatives are known to be useful in the development of functional materials. mdpi.com By modifying the structure of this compound, it may be possible to create novel materials with applications in areas such as:

Phase Change Materials (PCMs) for Thermal Energy Storage: The long alkyl chains and the potential for ordered packing suggest that derivatives of this compound could be investigated as organic PCMs. Esters have been explored for use in latent cold storage systems. mdpi.com

Electrolytes for Batteries: The ethylene glycol unit is a common component of polymer electrolytes. By incorporating ionic functionalities, derivatives of this compound could be explored as components of solid-state or gel-polymer electrolytes for lithium-ion batteries.

Self-Assembling Systems: The amphiphilic nature of certain derivatives could be exploited to create self-assembling systems such as micelles or vesicles for applications in nanotechnology and drug delivery. Poly(ethylene glycol)-based materials are widely used in biomedical applications. nih.govrsc.org

Environmental Science: The potential biodegradability of this compound makes it relevant to environmental science. Research could focus on:

Biodegradation Pathways: Understanding the microbial and enzymatic pathways for the degradation of this compound in various environmental compartments (soil, water) is crucial to assess its environmental fate.

Environmental Remediation: Hydrogels based on poly(ethylene glycol) have been investigated for their potential in environmental cleanup, such as the removal of organic dyes from wastewater. nih.gov Derivatives of this compound could be incorporated into such materials to enhance their performance.

The exploration of these interdisciplinary avenues will require collaboration between chemists, materials scientists, engineers, and environmental scientists to fully realize the potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying Ethylenebis(oxyethylene) dihexanoate and its degradation products in environmental or polymer matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary technique, with protocols optimized for detecting ester-based compounds. For example, retention times between 15.3–15.7 minutes and characteristic mass fragments (e.g., m/z 161, 175, 207) can identify breakdown products . Calibration with synthesized standards is critical for quantification.

Q. How can researchers determine the octanol-water partition coefficient (log Kow) of this compound, and what environmental implications does this parameter have?

  • Methodological Answer : Use the shake-flask method or reverse-phase HPLC with UV detection. Estimated log Kow values for analogous ethylene bis compounds (e.g., 8.21) suggest high hydrophobicity, indicating a propensity for bioaccumulation and adsorption to organic matter in aquatic systems . Validate predictions with experimental data to address discrepancies between estimation tools (e.g., EPI Suite vs. experimental assays).

Q. What experimental designs are suitable for assessing acute aquatic toxicity of this compound?

  • Methodological Answer : Follow OECD Test No. 202 (Daphnia magna acute immobilization) or Test No. 203 (fish toxicity). For crustaceans, LC50 values for similar compounds range from 0.010–0.013 mg/L, requiring ultra-sensitive detection methods (e.g., LC-MS/MS) due to low solubility . Include solvent controls to account for carrier effects.

Advanced Research Questions

Q. How can contradictory ecotoxicity data (e.g., LC50 variations across species) for this compound be resolved?

  • Methodological Answer : Perform meta-analysis using species sensitivity distribution (SSD) models. For example, crustaceans (LC50 = 0.010–0.013 mg/L) are more sensitive than fish (LC50 > 85 mg/L for related acids) due to differences in metabolic pathways . Cross-validate with in silico QSAR models and mechanistic studies (e.g., oxidative stress biomarkers).

Q. What advanced techniques elucidate the degradation pathways of this compound under UV irradiation in polymer coatings?

  • Methodological Answer : Combine accelerated UV aging tests with high-resolution LC-QTOF-MS to identify radical-mediated cleavage products (e.g., hexanoic acid derivatives). Track carbonyl formation via FTIR and correlate with antioxidant depletion kinetics . Use deuterated solvents to distinguish abiotic vs. biotic degradation.

Q. How should researchers design studies to evaluate the bioaccumulation potential of this compound in benthic organisms?

  • Methodological Answer : Conduct sediment-water partitioning experiments using 14^{14}C-labeled compounds. For analogous ethylene bis derivatives, BCF values of 16.08 suggest moderate bioaccumulation in crustaceans . Measure tissue-specific concentrations and apply kinetic models (e.g., one-compartment) to estimate uptake rates.

Q. What mechanistic approaches explain the antioxidant efficacy of this compound in high-temperature polymer processing?

  • Methodological Answer : Use oxygen induction time (OIT) tests via differential scanning calorimetry (DSC) to quantify radical scavenging activity. Compare activation energies of degradation with/without the additive. For structurally similar antioxidants, thermal stability up to 79°C is reported, requiring isothermal TGA to assess volatilization losses .

Notes on Data Interpretation

  • Log Kow and Bioaccumulation : High log Kow values (>8) imply significant partitioning into lipids, but experimental BCF values may underestimate bioaccumulation due to metabolic transformation .
  • Degradation Product Identification : Unknown peaks in GC-MS (e.g., m/z 178, 281) may correspond to ester hydrolysis or hydroxylated derivatives; synthesize proposed structures for confirmation .

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Ethylenebis(oxyethylene) dihexanoate
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Ethylenebis(oxyethylene) dihexanoate

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